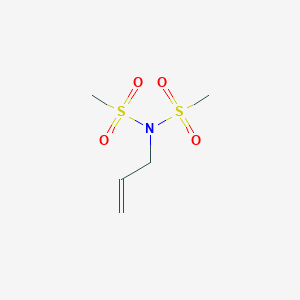
3-Chloropropyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropyl heptanoate is an organic compound with the molecular formula C₁₀H₁₉ClO₂. It is an ester formed from the reaction of 3-chloropropanol and heptanoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloropropyl heptanoate can be synthesized through the esterification reaction between 3-chloropropanol and heptanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropropyl heptanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction conditions typically involve the use of a polar aprotic solvent and moderate temperatures.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can vary. For example, using hydroxide ions results in the formation of 3-hydroxypropyl heptanoate.
Hydrolysis: The major products are 3-chloropropanol and heptanoic acid.
Aplicaciones Científicas De Investigación
3-Chloropropyl heptanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 3-chloropropyl heptanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester bond can be cleaved through hydrolysis, resulting in the formation of the corresponding alcohol and acid .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropyl acetate: Similar to 3-chloropropyl heptanoate but with a shorter carbon chain.
3-Chloropropyl butanoate: Another ester with a different carboxylic acid component.
Uniqueness
This compound is unique due to its specific combination of a chlorinated propyl group and a heptanoate ester. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science .
Propiedades
Número CAS |
88606-69-3 |
|---|---|
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
3-chloropropyl heptanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-7-10(12)13-9-6-8-11/h2-9H2,1H3 |
Clave InChI |
PSGFDTBGMJYBCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


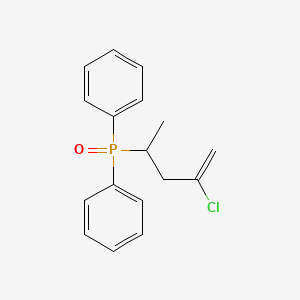
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
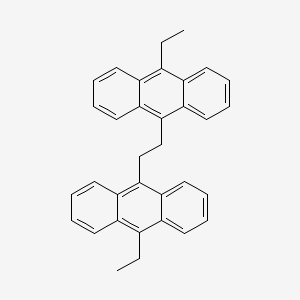

![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
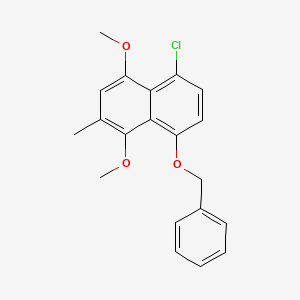
![3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14393081.png)
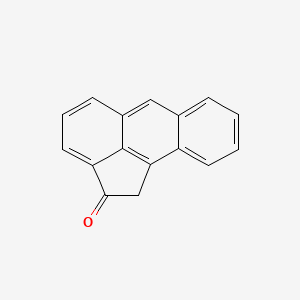
![8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393098.png)
![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)
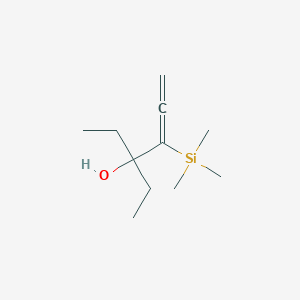
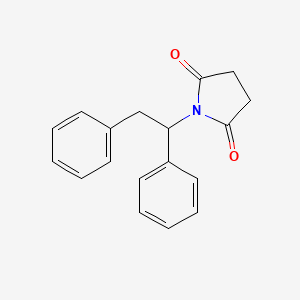
![Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate](/img/structure/B14393136.png)
